molecular formula C8H19ClN2O B1529054 [3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride CAS No. 1803560-91-9

[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride

Cat. No.: B1529054
CAS No.: 1803560-91-9
M. Wt: 194.7 g/mol
InChI Key: BSCSESYTEQTHPK-UHFFFAOYSA-N
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Description

[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride (CAS 1803560-91-9) is a specialized chemical building block of significant interest in pharmaceutical research and development. With the molecular formula C 8 H 19 ClN 2 O and a molecular weight of 194.7 g/mol, this compound is supplied as a powder and requires storage at -10°C to maintain stability . Its primary research application lies in its role as a versatile synthon for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the cyclobutyl ring system is increasingly valued. The tert-butoxy and hydrazine functional groups provide reactive handles for further chemical modifications, making this reagent valuable for constructing molecular architectures that are relevant in drug discovery programs. Researchers utilize this compound to develop potential bioactive molecules, and it is closely related to its free base form, [3-(tert-Butoxy)cyclobutyl]hydrazine (CAS 1804128-16-2) . The structural features of the cyclobutyl ring are of particular interest in contemporary research as emerging bioisosteric replacement strategies, where groups like the 1-trifluoromethyl-cyclobutyl are being evaluated as unique analogues for tert-butyl groups to optimize the properties of drug candidates, potentially preserving bioactivity while enhancing metabolic stability . As with all reagents of this nature, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)11-7-4-6(5-7)10-9;/h6-7,10H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCSESYTEQTHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-91-9
Record name Hydrazine, [3-(1,1-dimethylethoxy)cyclobutyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803560-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Reaction of Hydrazine Salts with Tert-butyl Alcohol Derivatives

Another efficient method involves reacting hydrazine salts of hydrohalogenic acids with tert-butyl alcohol derivatives under controlled conditions:

  • The hydrazine salt is reacted with tert-butyl alcohol (t-BuOH) in the presence of hydrazine dihydrohalogenide or hydrogen halide.
  • The reaction is typically conducted at 80–140°C, preferably 90–110°C, under atmospheric pressure, which simplifies equipment requirements.
  • Molar ratios of reagents are optimized (e.g., HX/H.HX ratio below 2, t-BuOH/H.HX below 1.5) to maximize yield.
  • The product, tertiary butyl hydrazine hydrohalogenide, is neutralized with alkali, distilled, and recovered as free hydrazine derivative.

This method is economically advantageous and environmentally friendlier as it avoids the use of hazardous reagents like t-BuCl and high-pressure hydrogen chloride gas.

Purification Process

Purification is critical to obtain high-purity this compound suitable for industrial and pharmaceutical applications. A patented purification process includes:

  • Dissolving crude tert-butylhydrazine hydrochloride in ethanol with stirring for 10–30 minutes.
  • Cooling the solution to 0–4°C.
  • Adding ferric chloride (FeCl3) as a purification agent.
  • Allowing the reaction to proceed at 0–4°C for 1–3 hours.
  • Immediate filtration of the reaction mixture.
  • Washing the filter cake with cold ethanol.
  • Drying to obtain purified product.

This process significantly improves purity, reduces waste, and is suitable for scale-up industrial production.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Halogenated tert-butyl acetate + amination Halogenated tert-butyl acetate, amination reagent, alkali Organic solvent, room temp to mild heating Selective protection/deprotection control Multi-step, requires careful deprotection
Hydrazine salt + tert-butyl alcohol Hydrazine salt, tert-butyl alcohol, hydrazine dihydrohalogenide 80–140°C, atmospheric pressure Economical, avoids hazardous reagents Requires precise molar ratio control
Purification with ethanol and ferric chloride Ethanol, tert-butylhydrazine hydrochloride, ferric chloride 0–4°C, 1–3 hours High purity, environmentally friendly Requires low temperature control

Research Findings and Industrial Implications

  • The direct synthesis from hydrazine salts and tert-butyl alcohol derivatives under moderate temperature and atmospheric pressure is preferred for industrial scale due to simplicity and safety.
  • The purification step using ferric chloride in ethanol at low temperature enhances product purity while minimizing environmental impact, making it suitable for large-scale production.
  • Control of reagent ratios and reaction parameters is crucial to maximize yield and minimize impurities.
  • Avoidance of hazardous reagents such as tert-butyl chloride and high-pressure gases improves operational safety and reduces equipment costs.

Chemical Reactions Analysis

Types of Reactions

[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutylamines.

    Substitution: Cyclobutyl halides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its utility in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of several pharmaceutical agents, particularly those targeting neurological pathways.

PDE9 Inhibitors

A significant application of [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride is in the synthesis of phosphodiesterase type 9 (PDE9) inhibitors. PDE9 is implicated in cognitive functions and neurodegenerative diseases, making inhibitors of this enzyme valuable for therapeutic purposes. The compound facilitates the creation of chiral hydrazine derivatives that are essential for developing these inhibitors, thus contributing to advancements in treatments for conditions like Alzheimer's disease .

Drug Design and Optimization

In drug design, the tert-butoxy group plays a crucial role as a bioisosteric replacement for other functional groups. Research indicates that substituting the tert-butoxy group with alternative moieties can enhance the pharmacokinetic properties of drugs. For instance, studies on the replacement of tert-butyl groups with trifluoromethyl-cyclobutyl groups have shown promising results in maintaining or improving the activity of existing drugs while potentially reducing side effects .

Synthesis of Bioactive Compounds

A notable case study involved synthesizing a series of hydrazine derivatives using this compound as a precursor. These derivatives were evaluated for their biological activity against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

Optimization of Agrochemicals

Another application was explored in agrochemical development, where the compound was used to create new formulations with enhanced efficacy against pests while reducing environmental impact. The incorporation of this compound allowed for better solubility and stability in formulations, leading to improved performance in field trials .

Mechanism of Action

The mechanism of action of [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogues: Cyclobutyl Derivatives

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate Hydrochloride
  • Molecular Formula : C₁₁H₂₁ClN₂O₂ (estimated from CAS 115341) .
  • Key Features: Contains a cyclobutyl ring with a tert-butoxy carbamate group and an aminomethyl substituent.
  • Applications : Used as a building block in peptide synthesis due to its carbamate-protected amine.
  • Comparison : Unlike the target compound, this analog lacks a hydrazine moiety, limiting its utility in reactions requiring nucleophilic NH₂ groups.
trans-[3-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
  • Molecular Formula : C₆H₁₂ClF₂N (CAS 2940861-99-2) .
  • Key Features : Features a difluoromethyl-substituted cyclobutane and a primary amine.
  • Comparison : The difluoromethyl group enhances electronegativity and metabolic stability compared to tert-butoxy. However, the absence of hydrazine limits its reactivity in condensation or cyclization reactions.

Aromatic Hydrazine Hydrochlorides

1-[3-(tert-Butyl)phenyl]hydrazine Hydrochloride
  • Molecular Formula : C₁₀H₁₇ClN₂ (CAS 306937-27-9) .
  • Molecular Weight : 200.71 g/mol.
  • Purity : 97% (technical grade).
  • Key Features : Aromatic hydrazine with a bulky tert-butyl group at the meta position.
  • Comparison : The phenyl ring provides π-π stacking interactions, advantageous in drug design. However, the cyclobutyl analog’s alicyclic structure may reduce ring-flipping dynamics, improving target selectivity.
3-(Trifluoromethyl)phenylhydrazine Hydrochloride
  • Molecular Formula : C₇H₈ClF₃N₂ (CAS 3107-33-3) .
  • Molecular Weight : 228.6 g/mol.
  • Purity : 95%.
  • Key Features : Electron-withdrawing trifluoromethyl group enhances acidity of the hydrazine NH₂.
  • Comparison : The CF₃ group increases solubility in polar solvents compared to tert-butoxy. However, the cyclobutyl analog’s tert-butoxy group may improve lipophilicity, favoring membrane permeability.
3-Fluorophenylhydrazine Hydrochloride
  • Molecular Formula : C₆H₇ClFN₂ (CAS 2924-16-5) .
  • Molecular Weight : 176.6 g/mol.

Biological Activity

[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride is a compound with significant potential in various fields of research, particularly in biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The compound has the chemical formula C₈H₁₉ClN₂O and features a cyclobutyl ring substituted with a tert-butoxy group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalytic activity. Additionally, it modulates signal transduction pathways through receptor interactions, influencing cellular responses.

Enzyme Inhibition

Research indicates that this compound is employed in studies focused on enzyme inhibition. Its ability to act as an inhibitor makes it a valuable tool for understanding enzyme kinetics and mechanisms.

Protein Interactions

The compound is also utilized in investigating protein interactions, which are crucial for various biological processes. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of various hydrazine derivatives on specific enzymes, this compound demonstrated significant inhibition rates. The compound was tested against several enzymes, revealing IC50 values that suggest potent inhibitory activity compared to standard inhibitors .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure FeaturesBiological Activity
tert-Butylhydrazine Simple hydrazine derivativeModerate enzyme inhibition
Cyclobutylhydrazine Cyclobutyl ring without tert-butoxyLimited biological activity
This compound Cyclobutyl ring + tert-butoxy groupStrong enzyme inhibition & antimicrobial activity

This table highlights how the addition of the tert-butoxy group enhances the biological activity of the cyclobutyl hydrazine derivative, making it more effective in research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride, and what key intermediates are involved?

  • Methodological Answer: A common approach involves functionalizing a cyclobutane ring with a tert-butoxy group via nucleophilic substitution (e.g., using tert-butanol under acidic conditions). Subsequent hydrazine introduction may employ hydrazine hydrate in polar aprotic solvents (e.g., DMF), followed by HCl salt formation. Key intermediates include tert-butoxy-substituted cyclobutane derivatives, verified by 1^1H NMR and mass spectrometry .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

  • Methodological Answer: Recrystallization from ethanol/water mixtures (3:1 v/v) is effective. Monitor purity via HPLC using a C18 column (gradient: 0.1% TFA in water/acetonitrile). Adjust pH to 2–3 during crystallization to minimize hydrolysis of the tert-butoxy group .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer: Store at –20°C in airtight, light-resistant containers under nitrogen. The compound is hygroscopic; use desiccants (e.g., silica gel) to prevent moisture absorption. Stability studies indicate <5% degradation over 6 months under these conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • 1^1H/13^{13}C NMR: Confirm cyclobutane ring geometry and tert-butoxy group orientation (e.g., δ ~1.2 ppm for tert-butyl protons).
  • IR Spectroscopy: Identify N–H stretches (~3300 cm1^{-1}) and C–O–C vibrations (~1100 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]+^+ with <2 ppm error .

Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer: The bulky tert-butoxy group sterically hinders nucleophilic attack at the cyclobutane ring, favoring reactions at the hydrazine moiety (e.g., condensation with ketones to form hydrazones). Kinetic studies show a 3-fold reduction in ring-opening reactions compared to non-substituted analogs .

Advanced Research Questions

Q. How can structural ambiguities in the cyclobutane ring be resolved experimentally?

  • Methodological Answer: Use X-ray crystallography to determine ring conformation (e.g., chair vs. boat). For dynamic systems, variable-temperature 1^1H NMR (VT-NMR) at –40°C to 100°C can reveal ring puckering or tert-butoxy group rotation barriers. 2D NOESY correlations help confirm spatial proximity of substituents .

Q. What strategies mitigate side reactions during hydrazine incorporation?

  • Methodological Answer: Protect the hydrazine moiety with Boc groups before cyclobutane functionalization. Use low temperatures (0–5°C) and slow reagent addition to minimize over-alkylation. Post-reaction quenching with HCl gas ensures selective hydrochloride salt formation .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Methodological Answer: At pH >7, the tert-butoxy group undergoes hydrolysis to form 3-hydroxycyclobutyl derivatives. Conduct accelerated stability testing (40°C, 75% RH) with LC-MS monitoring. Buffered solutions (pH 4–6) in acetate or phosphate buffers show <10% degradation over 72 hours .

Q. Can computational modeling predict regioselectivity in derivatization reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack sites. For example, Fukui indices indicate higher electrophilicity at the hydrazine nitrogen versus the cyclobutane ring, guiding reaction design .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

  • Methodological Answer: Reconcile NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian). If 1^1H NMR peaks deviate >0.2 ppm, assess solvent effects (e.g., DMSO vs. CDCl3_3) or conformational equilibria. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride
Reactant of Route 2
[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride

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